Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide
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Overview
Description
Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide is an organophosphorus compound with the molecular formula C14H30BrO2P. It is a phosphonium salt that features a phosphonium cation with tributyl groups and a 2-ethoxy-2-oxoethyl substituent, paired with a bromide anion. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide can be synthesized through a reaction involving tributylphosphine and ethyl bromoacetate. The reaction typically proceeds as follows:
Reactants: Tributylphosphine and ethyl bromoacetate.
Solvent: The reaction is often carried out in an organic solvent such as ethanol.
Conditions: The mixture is stirred at room temperature for several hours to ensure complete reaction.
Purification: The product is then purified by recrystallization from an appropriate solvent, such as ethanol or acetone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide anion can be replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium cation can participate in redox reactions, altering its oxidation state.
Addition Reactions: The compound can add to unsaturated substrates, such as alkenes and alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, cyanides, and thiolates. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide would yield a phosphonium cyanide derivative, while oxidation might produce a phosphine oxide .
Scientific Research Applications
Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism by which tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The cation can engage in electrostatic interactions, hydrogen bonding, and covalent bonding with nucleophilic sites on target molecules. These interactions can alter the structure and function of the target molecules, leading to various chemical and biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide: Similar structure but with triphenyl groups instead of tributyl groups.
Tributyl(2-oxoethyl)phosphanium bromide: Lacks the ethoxy group, leading to different reactivity and applications.
Tributyl(2-ethoxy-2-oxoethyl)ammonium bromide: Similar structure but with an ammonium cation instead of a phosphonium cation.
Uniqueness
Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide is unique due to its combination of tributyl groups and a 2-ethoxy-2-oxoethyl substituent. This structure imparts specific reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
1834-01-1 |
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Molecular Formula |
C16H34BrO2P |
Molecular Weight |
369.32 g/mol |
IUPAC Name |
tributyl-(2-ethoxy-2-oxoethyl)phosphanium;bromide |
InChI |
InChI=1S/C16H34O2P.BrH/c1-5-9-12-19(13-10-6-2,14-11-7-3)15-16(17)18-8-4;/h5-15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
KPWHTSFQPHOMLU-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC(=O)OCC.[Br-] |
Origin of Product |
United States |
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